Thieno[3,2-b]thiophene-3,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a compound with the molecular formula C8H4O4S2. It is a derivative of thieno[3,2-b]thiophene, a bicyclic compound consisting of two fused thiophene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for specific applications in organic electronics.
Substitution: Substitution reactions, such as halogenation or alkylation, can introduce different functional groups to the compound, altering its chemical and physical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like iodine. Reaction conditions such as temperature, solvent, and catalyst type play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different electronic, optical, and chemical properties.
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid has a wide range of scientific research applications, including:
Organic Electronics: The compound is used in the development of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and solar cells due to its excellent electronic properties.
Materials Science: It serves as a building block for the synthesis of conjugated polymers and other advanced materials with unique optical and electronic properties.
Biological Applications:
Industrial Applications: This compound is used in the production of high-performance materials for various industrial applications, including sensors and optoelectronic devices.
Wirkmechanismus
The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer of thieno[3,2-b]thiophene with different electronic properties and applications.
Dithieno[3,2-b2’,3’-d]thiophene: A compound with extended conjugation and improved electronic properties, used in advanced materials and organic electronics.
Thieno[3,4-b]thiophene:
Uniqueness
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is unique due to its specific electronic structure, which allows for efficient charge transfer and interaction with various molecular targets. Its ability to form stable conjugated systems makes it a valuable building block for the synthesis of advanced materials with tailored properties.
Eigenschaften
Molekularformel |
C8H4O4S2 |
---|---|
Molekulargewicht |
228.2 g/mol |
IUPAC-Name |
thieno[3,2-b]thiophene-3,6-dicarboxylic acid |
InChI |
InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12) |
InChI-Schlüssel |
JRXCYLIGJIZDPD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.